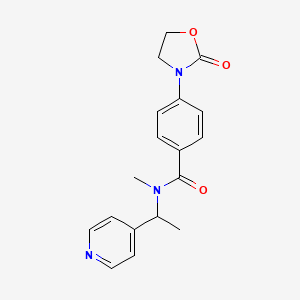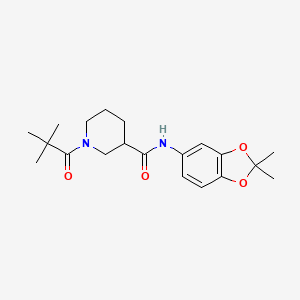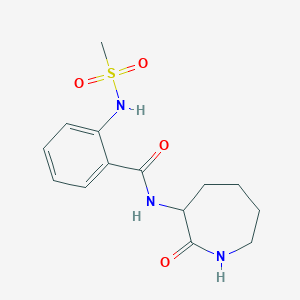
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide, also known as STING agonist, is a synthetic compound that has gained significant attention in the field of immunotherapy. It is a small molecule that activates the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response against viral and bacterial infections, as well as cancer.
Mécanisme D'action
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists bind to and activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide receptor, which is located in the endoplasmic reticulum of immune cells. This leads to the recruitment and activation of TBK1 (Tank-binding kinase 1) and IRF3 (Interferon regulatory factor 3), which phosphorylate and activate downstream signaling molecules, including NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon regulatory factor 7). This results in the production of type I interferons and pro-inflammatory cytokines, which activate the immune response against cancer cells.
Biochemical and Physiological Effects:
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been shown to induce a robust immune response against cancer cells, leading to their elimination. They also enhance the activity of immune cells, including dendritic cells, natural killer cells, and T cells, which are involved in the recognition and elimination of cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have also been shown to enhance the efficacy of other cancer therapies, including checkpoint inhibitors and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a valuable tool for studying the innate immune response and its role in cancer immunotherapy. They can be used to activate the N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide pathway in vitro and in vivo, allowing researchers to study the downstream effects on immune cells and cancer cells. However, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists can be toxic at high concentrations and may have off-target effects, which need to be carefully evaluated.
Orientations Futures
There are several future directions for research on N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists with reduced toxicity and off-target effects.
3. Evaluation of the safety and efficacy of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists in clinical trials, including combination therapies with other cancer treatments.
4. Investigation of the mechanisms of resistance to N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists and development of strategies to overcome resistance.
5. Development of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists for the treatment of viral and bacterial infections.
6. Investigation of the role of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide in other diseases, including autoimmune disorders and inflammatory diseases.
In conclusion, N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists are a promising class of compounds with potential applications in cancer immunotherapy and other diseases. Further research is needed to optimize their synthesis, evaluate their safety and efficacy in clinical trials, and explore their potential in combination therapies.
Méthodes De Synthèse
The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonist involves several steps, including the coupling of 4-pyridin-3-yl-oxybenzoic acid with 4-aminobenzonitrile, followed by the cyclization of the resulting intermediate with 5-cyanimidazole. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have been extensively studied for their potential in cancer immunotherapy. They activate the innate immune response, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, leads to the activation of T cells, which can recognize and eliminate cancer cells. N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide agonists have shown promising results in preclinical studies, and several clinical trials are underway to evaluate their safety and efficacy in cancer patients.
Propriétés
IUPAC Name |
N-(4,5-dicyano-1H-imidazol-2-yl)-4-pyridin-3-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2/c18-8-14-15(9-19)22-17(21-14)23-16(24)11-3-5-12(6-4-11)25-13-2-1-7-20-10-13/h1-7,10H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZPIVFYILTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=C(N3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)

![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)

